molecular formula C21H18O4 B6411748 4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid CAS No. 1262006-84-7

4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid

Cat. No.: B6411748
CAS No.: 1262006-84-7
M. Wt: 334.4 g/mol
InChI Key: JQUGSIDHUFURKV-UHFFFAOYSA-N
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Description

4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid is an aromatic compound that features a benzyloxy group and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid typically involves the benzylation of 4-hydroxy-3-methoxybenzoic acid. The reaction conditions often include the use of a base such as potassium carbonate and a benzyl halide as the benzylating agent. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 4-(3-benzyloxyphenyl)-3-methoxybenzaldehyde or this compound.

    Reduction: Formation of 4-(3-benzyloxyphenyl)-3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its aromatic structure.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 4-(3-Benzyloxyphenyl)-3-methoxybenzoic acid is not well-defined. its effects are likely mediated through interactions with specific enzymes or receptors due to its aromatic structure. The benzyloxy and methoxy groups may play a role in binding to these molecular targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both benzyloxy and methoxy groups on the benzoic acid core. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

3-methoxy-4-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-24-20-13-17(21(22)23)10-11-19(20)16-8-5-9-18(12-16)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUGSIDHUFURKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692228
Record name 3'-(Benzyloxy)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-84-7
Record name 3'-(Benzyloxy)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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